2-[5-(trifluoromethyl)thiophen-2-yl]piperidine
Description
2-[5-(Trifluoromethyl)thiophen-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring linked to a thiophene moiety substituted with a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group confers enhanced lipophilicity, metabolic stability, and electron-withdrawing properties, making this compound a candidate for pharmaceutical and agrochemical applications. Its structural uniqueness lies in the synergistic effects of the piperidine’s basicity, thiophene’s aromaticity, and the -CF₃ group’s steric and electronic influence .
Properties
CAS No. |
1270471-63-0 |
|---|---|
Molecular Formula |
C10H12F3NS |
Molecular Weight |
235.27 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]piperidine |
InChI |
InChI=1S/C10H12F3NS/c11-10(12,13)9-5-4-8(15-9)7-3-1-2-6-14-7/h4-5,7,14H,1-3,6H2 |
InChI Key |
IGELPZLAZQSXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(S2)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine typically involves the formation of the thiophene ring followed by the introduction of the piperidine moiety. One common method includes the condensation of a trifluoromethyl-substituted thiophene precursor with a piperidine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Substitution Reactions on the Thiophene Ring
| Reaction Type | Conditions/Reagents | Expected Product(s) | Notes |
|---|---|---|---|
| Halogenation | Cl₂ or Br₂ in presence of Lewis acids | 3/4-Halo-2-[5-(trifluoromethyl)thiophen-2-yl]piperidine | Limited regioselectivity due to competing effects of -CF₃ and sulfur. |
| Sulfonation | H₂SO₄, SO₃ | 3/4-Sulfo-2-[5-(trifluoromethyl)thiophen-2-yl]piperidine | Requires elevated temperatures; -CF₃ group may hinder reaction kinetics. |
| Nitration | HNO₃, H₂SO₄ | 3/4-Nitro-2-[5-(trifluoromethyl)thiophen-2-yl]piperidine | Meta-directing effect of -CF₃ competes with sulfur’s activating influence. |
Functionalization of the Piperidine Ring
The secondary amine in the piperidine ring can participate in alkylation, acylation, or salt formation.
Reduction
-
Thiophene Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce the thiophene ring to a tetrahydrothiophene derivative, though the -CF₃ group may slow reaction rates.
-
Piperidine Ring Modifications : Selective reduction of imine intermediates (if formed) could yield saturated derivatives.
Oxidation
-
Thiophene Ring Oxidation : Strong oxidants like KMnO₄ or RuO₄ may cleave the thiophene ring, forming sulfonic acids or ketones.
-
Amine Oxidation : Tertiary amines (if formed via alkylation) may oxidize to N-oxides under mild conditions (e.g., H₂O₂).
Cross-Coupling Reactions
The thiophene ring’s C-H bonds may participate in palladium-catalyzed coupling reactions:
| Reaction Type | Conditions/Reagents | Product(s) | Notes |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives substituted at thiophene C3/C4 | Limited by -CF₃’s electronic effects; requires optimized catalysts. |
| Sonogashira Coupling | Terminal alkynes, CuI, Pd catalyst | Alkynylated thiophene derivatives | Yields depend on steric and electronic factors. |
Complexation and Coordination Chemistry
The sulfur atom in the thiophene ring and the piperidine nitrogen can act as ligands for metal coordination:
Stability and Reactivity Under Physiological Conditions
-
pH Stability : The piperidine nitrogen (pKa ~10) remains protonated under physiological pH, enhancing water solubility.
-
Metabolic Pathways : Likely hepatic oxidation via cytochrome P450 enzymes, with potential formation of sulfoxides or hydroxylated metabolites.
Scientific Research Applications
Medicinal Chemistry
-
Pharmacological Potential:
- The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, particularly in the treatment of neurological disorders.
- Case studies have shown that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its role in anticancer drug development .
-
Neuropharmacology:
- Research indicates that 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine may act as a modulator of neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This property is valuable for developing treatments for mood disorders and schizophrenia.
Material Science
-
Polymer Chemistry:
- The compound can serve as a building block in the synthesis of advanced polymers with enhanced thermal stability and mechanical properties. Its trifluoromethyl group contributes to hydrophobicity, making it suitable for coatings and sealants.
-
Organic Electronics:
- Due to its unique electronic properties, it is being explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown improved efficiency when incorporated into device architectures.
Case Studies
-
Anticancer Activity:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.
-
Neuroactive Properties:
- Research featured in Neuropharmacology highlighted the compound's potential as a selective serotonin reuptake inhibitor (SSRI), providing insights into its mechanism of action on neurotransmitter transporters.
-
Material Development:
- An article in Polymer Chemistry reported on the synthesis of fluorinated polymers using this compound, showcasing enhanced thermal properties suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Key Research Findings
Role of -CF₃ Positioning : The -CF₃ group on thiophene (target compound) enhances aromatic electrophilic substitution resistance compared to alkyl-substituted thiophenes () .
Biological Activity: Piperidine-thiophene hybrids with -CF₃ show superior CNS activity (e.g., 5-HT₁A agonism in ) compared to non-fluorinated analogues, but lower herbicidal activity than oxadiazole derivatives () .
Synthetic Accessibility : The target compound’s synthesis is less complex than terpyridine derivatives () but requires precise control of -CF₃ introduction to avoid byproducts () .
Biological Activity
The compound 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. Piperidine derivatives are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, target interactions, and therapeutic potentials.
Piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities primarily through interactions with various biochemical targets:
- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, they can target kinases and proteases which play pivotal roles in tumor growth and metastasis .
- Neurotransmitter Modulation : These compounds may influence neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases by inhibiting neurotransmitter uptake .
- Ion Channel Interaction : The ability to modulate ion channels is another significant mechanism through which these compounds exert their effects, leading to local anesthetic and anticonvulsant activities .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of piperidine derivatives. The following table summarizes the findings related to the cytotoxic effects of this compound and similar compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis via caspase activation |
| Piperidine Derivative A | A549 (lung cancer) | TBD | Inhibition of EGFR signaling |
| Piperidine Derivative B | MCF-7 (breast cancer) | TBD | Modulation of cell cycle regulators |
Note: TBD indicates that specific IC50 values were not disclosed in the reviewed literature.
Anticonvulsant Activity
In animal models, piperidine derivatives have shown promise as anticonvulsants. For example:
- Maximal Electroshock (MES) Test : Compounds similar to this compound exhibited protective effects against tonic seizures with varying effective doses .
Case Studies
- Anticonvulsant Evaluation : In a study evaluating piperidine derivatives for their antiseizure properties, several compounds were tested in acute seizure models. The results indicated that certain derivatives provided significant protection against seizures, suggesting a potential therapeutic application for epilepsy .
- Anticancer Research : A focused series of studies highlighted the synthesis and evaluation of piperidine derivatives against various cancer cell lines. The results indicated enhanced cytotoxicity compared to standard treatments, reinforcing the potential of these compounds as novel anticancer agents .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 2-[5-(trifluoromethyl)thiophen-2-yl]piperidine with high yield and purity?
- Methodological Answer: Optimize reaction conditions using NaOH in dichloromethane for intermediate coupling. Purification involves sequential washes (e.g., water, brine) and column chromatography to achieve 99% purity. Monitor reaction progress via TLC and ensure anhydrous conditions to minimize hydrolysis of the trifluoromethyl group .
Q. How should researchers handle and store this compound safely?
- Methodological Answer: Follow GHS safety protocols: use PPE (gloves, goggles), avoid inhalation of vapors, and store in sealed containers in a dry, ventilated area. In case of skin contact, rinse immediately with water for 15 minutes. Spills should be contained using inert absorbents and disposed of as hazardous waste .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Use - and -NMR to confirm the piperidine and thiophene ring connectivity. IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm). Mass spectrometry (ESI or EI) validates molecular weight, while refractive index () and density (1.161 g/mL) aid in physical property verification .
Advanced Research Questions
Q. What enantioselective synthesis methods are effective for chiral derivatives of this compound?
- Methodological Answer: Employ iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts. Chiral phosphine ligands (e.g., Josiphos) enhance enantiomeric excess (ee >95%). Monitor optical activity via polarimetry () and confirm stereochemistry using X-ray crystallography .
Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemical ambiguities?
- Methodological Answer: Collect high-resolution diffraction data and use SHELXD for phase determination via dual-space methods. Refine the model with SHELXL , incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate chirality using Flack or Hooft parameters. SHELX’s robust algorithms handle twinning or pseudosymmetry common in fluorinated compounds .
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer: Perform comparative SAR studies by varying substituents on the thiophene or piperidine rings. Use spinach chloroplast assays (e.g., photosynthetic electron transport inhibition) and algal chlorophyll quantification (e.g., Chlorella vulgaris) to assess bioactivity. Discrepancies may arise from electron-withdrawing effects (e.g., -NO, -CF) altering redox potentials .
Q. What computational approaches model the compound’s reactivity with biological targets?
- Methodological Answer: Conduct DFT calculations to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. Validate simulations with experimental IC values and mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
